4-[3-(4-methylphenyl)acryloyl]morpholine
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Overview
Description
4-[3-(4-methylphenyl)acryloyl]morpholine, also known as MPAM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MPAM is a morpholine derivative that possesses a substituted phenylacrylic acid moiety. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylphenyl)acryloyl]morpholine is not fully understood. However, studies have shown that the compound inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cell survival. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer. This compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory activity. The compound has been tested for its toxicity and has been found to be safe at therapeutic doses.
Advantages and Limitations for Lab Experiments
4-[3-(4-methylphenyl)acryloyl]morpholine has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits high stability. This compound has been extensively studied for its potential therapeutic properties, and its mechanism of action has been partially elucidated. However, there are also limitations to the use of this compound in lab experiments. The compound is not very soluble in water, which may limit its use in certain assays. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Future Directions
For the study of 4-[3-(4-methylphenyl)acryloyl]morpholine include further elucidation of its mechanism of action, testing its efficacy in combination with other anti-cancer drugs, and exploring its use in other disease models.
Synthesis Methods
The synthesis of 4-[3-(4-methylphenyl)acryloyl]morpholine involves the reaction of morpholine with 4-methylphenylacrylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate which is subsequently cyclized to form the final product. The synthesis of this compound has been optimized to yield high purity and yield. The purity of the product is essential for its use in medicinal chemistry research.
Scientific Research Applications
4-[3-(4-methylphenyl)acryloyl]morpholine has been extensively studied for its potential therapeutic properties. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess anti-cancer and anti-tumor activities by inducing apoptosis in cancer cells. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-2-4-13(5-3-12)6-7-14(16)15-8-10-17-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUCVDYUBRMBIY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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